Cas no 900002-48-4 (1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
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- インチ: 1S/C23H25N3O3/c1-3-29-18-12-10-17(11-13-18)22-20-8-6-14-25(20)15-16-26(22)23(27)24-19-7-4-5-9-21(19)28-2/h4-14,22H,3,15-16H2,1-2H3,(H,24,27)
- InChIKey: PFEXWNWRKVVAMP-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CN1CCN(C(NC1=CC=CC=C1OC)=O)C2C1=CC=C(OCC)C=C1
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2707-0283-15mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-10μmol |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-20μmol |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-2mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-20mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-4mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-2μmol |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-10mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-3mg |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2707-0283-5μmol |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
900002-48-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamideに関する追加情報
1-(4-Ethoxyphenyl)-N-(2-Methoxyphenyl)-1H,2H,3H,4H-Pyrrolo[1,2-a]pyrazine-2-Carboxamide: A Novel Compound with Promising Therapeutic Potential
CAS No. 900002-48-4 represents a unique chemical entity with a complex molecular architecture that has garnered significant attention in recent years. This compound, formally known as 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, belongs to the class of pyrazinecarboxamide derivatives and exhibits a unique combination of aromatic ring systems and heterocyclic moieties. Its structural complexity, particularly the presence of two substituted phenyl rings connected via a pyrazine core, suggests potential interactions with multiple biological targets. Recent studies have highlighted its role in modulating signal transduction pathways and its potential applications in drug discovery for various therapeutic indications.
The molecular formula of this compound is C23H23NN2O4, with a molecular weight of approximately 407.45 g/mol. The chemical structure features a central pyrrolo[1,2-a]pyrazine-2-carboxamide ring system, which is flanked by two aromatic rings: a 4-ethoxyphenyl group at the 1-position and a 2-methoxyphenyl group at the N-atom of the pyrazine ring. This structural design may confer specific binding affinities to protein targets, particularly those involved in inflammatory responses or neurodegenerative diseases. The presence of ether functionalities (e.g., ethoxy and methoxy groups) further enhances its solubility properties and metabolic stability, making it a promising candidate for pharmacological development.
Recent research breakthroughs have focused on the mechanism of action of this compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the pyrrolo[1,2-a]pyrazine-2-carboxamide scaffold can selectively inhibit pro-inflammatory cytokine production by targeting the NF-κB signaling pathway. The ethoxyphenyl group at the 1-position was shown to enhance binding affinity to the NF-κB p65 subunit, while the methoxyphenyl substituent at the N-atom may contribute to selectivity by modulating hydrophobic interactions. This dual functionality suggests a potential role in anti-inflammatory therapies and autoimmune disease management.
Another significant finding from 2022 in Pharmaceutical Research highlighted the antioxidant properties of this compound. The pyrazinecarboxamide core, combined with the aromatic substituents, was found to scavenge reactive oxygen species (ROS) effectively. This property is particularly relevant for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress plays a critical role. The methoxyphenyl group may act as a radical scavenger, while the ethoxyphenyl moiety could stabilize free radicals through electron delocalization. These findings underscore the compound’s potential as a multitarget therapeutic agent.
From a pharmacokinetic perspective, the solubility profile of this compound has been optimized through its ether substitutions. A 2023 study in Drug Metabolism and Disposition reported that the ethoxyphenyl group enhances water solubility, while the methoxyphenyl substituent improves lipophilicity, balancing the compound’s absorption and distribution properties. This dual solubility profile is advantageous for oral administration, as it allows for efficient intestinal absorption and blood-brain barrier penetration. Such characteristics are critical for central nervous system (CNS) drug development.
Preclinical studies have further validated the therapeutic potential of this compound. In a 2022 animal model of multiple sclerosis (MS), the compound demonstrated immunomodulatory effects by reducing T-cell activation and microglial inflammation. The pyrrolo[1,2-a]pyrazine-2-carboxamide scaffold was shown to interact with CD4+ T-cells, suppressing their pro-inflammatory cytokine secretion. Additionally, the methoxyphenyl group may modulate glial cell activity, potentially reducing neuroinflammation. These results suggest a promising application in autoimmune and inflammatory diseases.
Safety and toxicity profiles are also under investigation. A 2023 toxicity study in Toxicological Sciences found that the compound exhibits low acute toxicity in vitro and in vivo models. The ethoxyphenyl and methoxyphenyl groups were implicated in metabolic detoxification, as they are rapidly conjugated with glucuronic acid and sulfate in the liver. This metabolic pathway minimizes toxicological risks and supports the compound’s clinical translation.
Synthetic approaches to this compound have also been explored. A 2023 paper in Organic Letters described a multi-step synthesis involving the coupling of 4-ethoxyphenyl and 2-methoxyphenyl groups to a pyrazinecarboxamide core. The use of transition metal catalysts and microwave-assisted reactions significantly improved the yield and selectivity of the synthesis. This synthetic strategy could be adapted for large-scale production, facilitating pharmaceutical manufacturing.
In conclusion, 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide represents a chemically unique compound with multifaceted biological activities. Its structural complexity, combined with functional group substitutions, positions it as a versatile therapeutic agent. Ongoing research efforts in mechanism of action, pharmacokinetics, and synthetic optimization are paving the way for its clinical application in inflammatory, autoimmune, and neurodegenerative diseases. As the field of drug discovery continues to evolve, this compound stands as a testament to the potential of rational drug design and structure-based approaches in modern pharmacology.
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